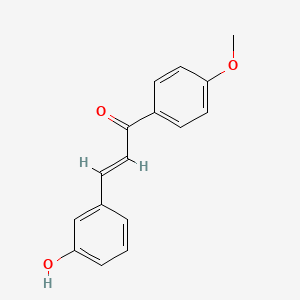

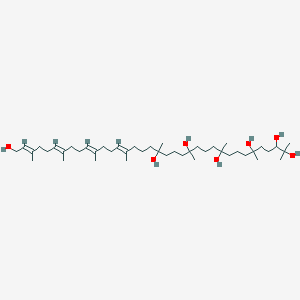

![molecular formula C22H20ClN5O4 B2372825 N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1115914-68-5](/img/structure/B2372825.png)

N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-chloro-2-methoxyphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O4 and its molecular weight is 453.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Assessment

A study by Karpina et al. (2019) explores the synthesis of novel compounds involving 1,2,4-triazoles, similar to the chemical structure . They developed a method for synthesizing various functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, which could have diverse biological properties (Karpina et al., 2019).

Anticancer and Antimicrobial Activities

Another relevant research by Kumar et al. (2019) reports the synthesis of N-aryl substituted phenyl acetamide analogs of [1,2,4] triazolo[3,4-a] phthalazines. These compounds showed inhibition activity against HCT 116 cancer cell line and were screened for antimicrobial activities (Kumar et al., 2019).

Synthesis and Base-Catalyzed Ring Transformation

Sápi et al. (1997) focused on synthesizing and studying the base-catalyzed ring transformation of related compounds. This research is significant for understanding the chemical behavior and potential applications of such structures in biological systems (Sápi et al., 1997).

Novel Synthesis Approaches

Research by Riyadh et al. (2013) describes the synthesis of triazole derivatives incorporating an antipyrin moiety, showcasing innovative approaches to synthesizing compounds with potential biological activities (Riyadh et al., 2013).

Formycin Analogs

Schneller and May (1978) explored the synthesis of formycin analogs, including s-triazolo[4,3-a]pyrazines, providing insight into the synthetic pathways and potential applications of such compounds (Schneller & May, 1978).

Herbicidal Activity

Moran (2003) investigated substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including chloroacetamide derivatives, for their herbicidal activity, highlighting the agricultural applications of such chemicals (Moran, 2003).

Anticonvulsant Activity

A study by Kelley et al. (1995) synthesized substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and evaluated their anticonvulsant activity, suggesting potential medical applications (Kelley et al., 1995).

Modification for PI3Ks Inhibition

Wang et al. (2015) modified a related compound for inhibiting PI3Ks, demonstrating its potential as an anticancer agent with reduced toxicity (Wang et al., 2015).

Imaging Applications

Dollé et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrimidineacetamides for imaging translocator protein with PET, indicating the use of such compounds in medical imaging (Dollé et al., 2008).

Oxidative Cyclization for Synthesis

Li et al. (2019) applied oxidative cyclization to synthesize [1,2,4]triazolo[4,3-a]pyrazin-3-amines, a method relevant for producing compounds with similar structures (Li et al., 2019).

Propriétés

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O4/c1-13-5-4-6-17(14(13)2)32-21-20-26-28(22(30)27(20)10-9-24-21)12-19(29)25-16-11-15(23)7-8-18(16)31-3/h4-11H,12H2,1-3H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOPTUOZKSZIAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2372742.png)

![3-[(R)-1-Hydroxyethyl]benzaldehyde](/img/structure/B2372744.png)

![Ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)-4-methylthiazole-5-carboxylate](/img/structure/B2372745.png)

![2-(2,4-dimethoxybenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2372747.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2372749.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2372754.png)

![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372757.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2372759.png)

![N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2372761.png)